N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-BENZYL-N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its intricate structure, which includes a benzyl group, a chlorophenyl group, and a sulfonamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method starts with the preparation of the hydrazone intermediate by reacting 4-chlorobenzaldehyde with hydrazine hydrate. This intermediate is then coupled with 2-aminobenzylamine to form the desired hydrazinecarbonyl derivative. Finally, the sulfonamide group is introduced through a reaction with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the final product in its pure form .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the hydrazone moiety, converting it into the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving strong nucleophiles such as sodium hydride (NaH) or organolithium reagents.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-BENZYL-N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-BENZYL-N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazone moiety is particularly important for its binding affinity, as it can form hydrogen bonds and other interactions with the active sites of enzymes. The sulfonamide group also plays a crucial role in its biological activity by mimicking the structure of natural substrates or inhibitors .
Comparison with Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Comparison: N-BENZYL-N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to other hydrazone derivatives, this compound exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C28H24ClN3O3S |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H24ClN3O3S/c1-21-11-17-25(18-12-21)36(34,35)32(20-23-7-3-2-4-8-23)27-10-6-5-9-26(27)28(33)31-30-19-22-13-15-24(29)16-14-22/h2-19H,20H2,1H3,(H,31,33)/b30-19+ |
InChI Key |
LASAPOPOHXYBDE-NDZAJKAJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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